molecular formula C8H6Cl2O B3034757 5-Chloro-2-methylbenzoyl chloride CAS No. 21900-40-3

5-Chloro-2-methylbenzoyl chloride

Cat. No. B3034757
Key on ui cas rn: 21900-40-3
M. Wt: 189.04 g/mol
InChI Key: WKSLUZTZBSDWDE-UHFFFAOYSA-N
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Patent
US04942163

Procedure details

Part A. A 100-mL, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 5-chloro-2-methylbenzoic acid (10.00 g, 58.62 mmol). The apparatus was cooled in an ice bath, and thionyl chloride (40 mL, 550 mmol) was added in one portion. The ice bath was removed and the reaction mixture was warmed to about 50° for about 45 minutes in order to completely dissolve the 5-chloro-2-methylbenzoic acid. The reaction mixture was allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation. The residue was distilled under vacuum to afford 5-chloro-2-methylbenzoyl chloride as an oil: bp 65° (0.2 torr). This material was transferred immediately into an addition funnel and added dropwise with stirring to a commerical 40% dimethylamine solution (50 mL, 445 mmol) in water (150 mL). After complete addition, the reaction mixture was stirred at room temperature for 2 hours. The reaction mixture was extracted with ether, washed with water, dried, and concentrated. The resulting oil was distilled under vacuum to afford 5-chloro-N,N-2-trimethylbenzamide (10.40 g, 52.65 mmol, 90% yield) as an oil: bp 95°-101° (0.15 torr); IR(neat) 1650 cm-1 ; 1H NMR(CDCl3) δ 7.07-7.53(m,3H), 3.12(s,3H), 2.84(s,3H). Anal. Calcd for C9H12ClNO: C,60.76; N,6.12; Cl,17.94; N,7.12. Found: C,60.57; N,6.06; Cl,17.84; N,6.86.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:12])=[C:7]([CH:11]=1)[C:8](O)=[O:9].S(Cl)([Cl:15])=O>>[Cl:2][C:3]1[CH:4]=[CH:5][C:6]([CH3:12])=[C:7]([CH:11]=1)[C:8]([Cl:15])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=CC(=C(C(=O)O)C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring to room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 100-mL, three-necked, round-bottomed flask equipped with an addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The apparatus was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The ice bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to about 50° for about 45 minutes in order
Duration
45 min
DISSOLUTION
Type
DISSOLUTION
Details
to completely dissolve the 5-chloro-2-methylbenzoic acid
TEMPERATURE
Type
TEMPERATURE
Details
to gradually cool
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride and the HCl and SO2 reaction side-products
CUSTOM
Type
CUSTOM
Details
were removed by vacuum distillation
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC(=C(C(=O)Cl)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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